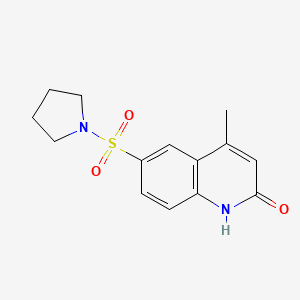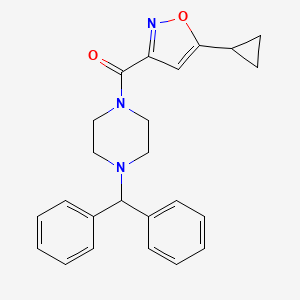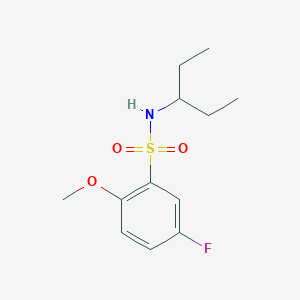![molecular formula C23H27N3O5S B4493702 3-(MORPHOLINE-4-SULFONYL)-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZAMIDE](/img/structure/B4493702.png)
3-(MORPHOLINE-4-SULFONYL)-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZAMIDE
Overview
Description
3-(MORPHOLINE-4-SULFONYL)-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a benzamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 3-(MORPHOLINE-4-SULFONYL)-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZAMIDE typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route generally starts with the preparation of the morpholine-4-sulfonyl chloride, which is then reacted with the appropriate benzamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(MORPHOLINE-4-SULFONYL)-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Scientific Research Applications
3-(MORPHOLINE-4-SULFONYL)-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to enhance product performance.
Mechanism of Action
The mechanism of action of 3-(MORPHOLINE-4-SULFONYL)-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or industrial effect. The pathways involved in these processes are complex and often require detailed study to fully understand.
Comparison with Similar Compounds
When compared to similar compounds, 3-(MORPHOLINE-4-SULFONYL)-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
3-(MORPHOLINOSULFONYL)ANILINE: This compound shares the morpholine-sulfonyl group but lacks the benzamide moiety, resulting in different reactivity and applications.
4-(MORPHOLINOSULFONYL)BENZOIC ACID: This compound has a similar structure but includes a carboxylic acid group instead of the benzamide, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its ability to participate in a wide range of reactions and its potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c27-22-9-4-10-25(22)17-20-6-2-1-5-19(20)16-24-23(28)18-7-3-8-21(15-18)32(29,30)26-11-13-31-14-12-26/h1-3,5-8,15H,4,9-14,16-17H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSQLTWPJRHISF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC=C2CNC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methoxymethyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4493619.png)
![N,N-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B4493623.png)
![N-(4-fluorophenyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4493626.png)
![2-[(3-chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4493632.png)
![3-[4-(4-butoxybenzoyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B4493638.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-[5-(2-methylpropyl)-1,2-oxazol-3-yl]methanone](/img/structure/B4493661.png)
![1-METHANESULFONYL-N-{1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4493667.png)



![1-METHANESULFONYL-N-{1-[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4493691.png)
![1-[(3-CHLOROPHENYL)METHYL]-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4493707.png)
![4-{6-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B4493722.png)
